(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine
Description
Properties
Molecular Formula |
C9H14FN3S |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14FN3S/c10-7-3-8(4-11)13(5-7)6-9-12-1-2-14-9/h1-2,7-8H,3-6,11H2 |
InChI Key |
CIMFTRHSKXRLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)CC2=NC=CS2)F |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is typically synthesized via reductive amination or cyclization strategies. A notable approach involves:
- Step 1 : Reaction of 2-fluoro-6-methylpyridine with sodium periodate under oxidative cleavage to generate an aldehyde intermediate.
- Step 2 : Reductive amination of the aldehyde with a primary amine (e.g., benzylamine) using sodium cyanoborohydride or similar agents to form the pyrrolidine scaffold.
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde formation | NaIO₄, H₂O/THF, 0°C | 75–85% | |
| Reductive amination | NaBH₃CN, MeOH, rt | 60–70% |
Thiazole Moiety Incorporation
The thiazol-2-ylmethyl group is introduced via alkylation or Mitsunobu reaction :
- Method A : Reaction of the pyrrolidine nitrogen with 2-(chloromethyl)thiazole in the presence of NaH/DMF at 0°C.
- Method B : Use of Mitsunobu conditions (DIAD, PPh₃) to couple 2-mercaptothiazole with a hydroxymethyl-pyrrolidine precursor.
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| A | NaH, DMF, 0°C → rt | 12 h | 65% |
| B | DIAD, PPh₃, THF | Reflux | 55% |
Methanamine Functionalization
The primary amine group is installed via Gabriel synthesis or reductive amination :
- Gabriel Route :
- Reductive Amination : Reaction of a ketone intermediate (e.g., 4-fluoro-piperidinone) with ammonium acetate and NaBH₃CN.
| Method | Advantages | Limitations |
|---|---|---|
| Gabriel | High purity | Multi-step |
| Reductive amination | One-pot | Lower yield |
Stereochemical Control
The (2S,4S) configuration is achieved via chiral resolution or asymmetric synthesis :
- Use of (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions.
- Enzymatic resolution of racemic intermediates using lipases.
| Strategy | ee (%) | Reference |
|---|---|---|
| BINAP/Pd | 92–95 | |
| Enzymatic | 85–88 |
Purification and Characterization
Final purification is performed via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O). Characterization includes:
- ¹H/¹³C NMR : Key signals at δ 4.2 (pyrrolidine CH₂), δ 7.8 (thiazole H).
- HRMS : Molecular ion peak at m/z 229.32 [M+H]⁺.
Scalability and Industrial Feasibility
- Cost Drivers : Fluorination reagents (HF-pyridine) and chiral ligands contribute significantly to production costs.
- Process Optimization : Continuous flow systems for fluorination steps improve safety and yield.
Related Compounds and SAR
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine ring.
Substitution: The fluoro group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Scientific Applications of (4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine
(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine, also known as ({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine, is a synthetic organic molecule with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C10H16FN3S and its molecular weight is 229.32 g/mol . The compound's structure includes a fluorine atom, a thiazole ring, and a pyrrolidine moiety, which contribute to its biological activities and interactions with molecular targets.
Synthesis and Production
The synthesis of (4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine typically involves multi-step organic reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and methylamine. Industrial production likely involves optimizing the synthetic route to maximize yield and minimize costs, potentially including continuous flow reactors and advanced purification techniques.
Chemical Reactions
(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine can undergo various chemical reactions:
- Oxidation: Forms corresponding sulfoxides or sulfones.
- Reduction: Modifies the thiazole ring or the pyrrolidine moiety.
- Substitution: Electrophilic and nucleophilic substitution reactions occur at the fluorine and thiazole sites.
Applications in Scientific Research
(4-Fluoro-1-((1,3-thiazol-2-yl)methyl)pyrrolidin-2-yl)methyl)(methyl)amine is utilized in scientific research across multiple disciplines:
- Chemistry: It serves as a building block for synthesizing complex molecules.
- Biology: It is investigated as a bioactive compound with potential antimicrobial and antiviral properties.
- Medicine: It is explored for potential use in drug development because of its ability to interact with specific biological targets.
- Industry: It is used in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and thiazolylmethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
a. Thiazole Substituent Modifications
- [(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine (): Differs in the thiazole substitution (2-methylthiazol-4-ylmethyl vs. thiazol-2-ylmethyl). Demonstrated utility in crystallographic studies of enzyme complexes, suggesting stability in biological environments .
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (, Compound 20):
- Replaces the pyrrolidine fluorine with a pyridin-3-yl group and adds a 4-chlorobenzyl substituent.
- Increased molecular weight (due to aromatic groups) likely reduces solubility compared to the fluorinated analog.
- Synthesized via Method B (reductive amination), indicating shared synthetic accessibility .
b. Heterocycle Replacement
Stereochemical and Functional Group Comparisons
- Stereochemistry : The (2S,4S) configuration in analogs () is critical for target selectivity, as seen in DHTKD1 enzyme studies . The target compound’s stereochemistry (if similar) would dictate its pharmacological profile.
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier halogens like chlorine (e.g., , Compound 20) .
Physicochemical Properties
| Property | Target Compound (C10H16FN3O) | [(2S,4S)-4-Fluoro-1-(5-methyl-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine (C9H14FN3O) | N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (C19H19ClN4S) |
|---|---|---|---|
| Molecular Weight | 213.25 | 199.23 | 370.89 |
| Key Functional Groups | Thiazol-2-ylmethyl, F | Oxadiazol-2-ylmethyl, F | Thiazol-2-ylmethyl, Cl, Pyridin-3-yl |
| Solubility | Moderate (neutral amine) | High (dihydrochloride salt) | Low (lipophilic substituents) |
| Bioactivity | Potential enzyme modulation | Not reported | REV-ERBα modulation (inference from ) |
Biological Activity
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
The molecular formula of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is C10H16FN3S, with a molecular weight of 229.32 g/mol. The compound features a fluorine atom, a thiazole ring, and a pyrrolidine moiety, contributing to its unique chemical profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H16FN3S |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | 1-[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
| InChI Key | IQFHUMHLRZEQCV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, while the fluorine atom enhances binding affinity and metabolic stability. The pyrrolidine structure contributes to the compound's three-dimensional conformation, facilitating specific interactions with biological molecules .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine have been studied for their effectiveness against various bacterial strains. A study demonstrated that thiazole-containing compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Antitumor Activity
Thiazole derivatives have also shown promise as antitumor agents. In vitro studies have reported that certain thiazole-based compounds exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring significantly influence anticancer activity. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxic effects .
Case Studies
- Anticonvulsant Activity : A series of thiazole-integrated pyrrolidine analogues were synthesized and evaluated for anticonvulsant properties. One particular analogue exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a therapeutic agent .
- Cytotoxicity Testing : Various thiazole derivatives were tested against multiple cancer cell lines. Compounds with specific substitutions on the thiazole ring displayed IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine, and how is purity ensured?
The compound is synthesized via multi-step organic reactions, starting with functionalization of the pyrrolidine ring followed by introduction of the thiazole moiety. Key steps include fluorination at the 4-position of pyrrolidine and alkylation with a thiazol-2-ylmethyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) are critical for optimizing yield and stereochemical control . Purity is validated using HPLC (>95%) and NMR (e.g., H/C NMR for structural confirmation and fluorine coupling patterns) .
Q. What structural features contribute to its potential bioactivity?
The compound combines a fluorinated pyrrolidine ring (enhancing metabolic stability and lipophilicity) with a thiazole moiety (implicated in hydrogen bonding and π-π interactions). The primary amine at the pyrrolidin-2-yl position serves as a potential pharmacophore for target engagement, such as enzyme inhibition or receptor modulation .
Advanced Research Questions
Q. How do stereochemical variations impact synthesis and biological activity?
The (2S,4S) stereoisomer (as in ) is often targeted due to its hypothesized enhanced binding affinity. Stereochemical control during fluorination and alkylation steps requires chiral catalysts or resolution techniques (e.g., chiral HPLC). Impurities in stereochemistry can lead to reduced potency or off-target effects, necessitating rigorous X-ray crystallography (via SHELX refinements) or circular dichroism for validation .
Q. What methodologies are used to identify its biological targets?
- Molecular docking : Predicts interactions with targets like G protein-coupled receptors (GPCRs) or kinases, leveraging the thiazole’s affinity for metal ions in catalytic sites .
- In vitro assays : Fluorine’s electron-withdrawing effect () is probed using enzyme inhibition assays (e.g., IC measurements) or radioligand binding studies.
- Structure-activity relationship (SAR) : Modifications to the pyrrolidine or thiazole groups are tested to isolate critical pharmacophoric elements .
Q. How should researchers address contradictions in reported data?
- Fluorine’s role : While associates fluorine with enhanced binding, discrepancies may arise from assay conditions (e.g., pH affecting ionization). Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Synthetic yields : Variations in yields (e.g., 60–85% in vs. 70–90% in ) may stem from solvent purity or catalyst load. Replicate reactions under controlled conditions and report detailed protocols .
Q. What advanced analytical methods resolve dynamic conformational changes?
- Dynamic NMR : Detects rotameric equilibria in the pyrrolidine ring, influenced by fluorine’s steric and electronic effects .
- Molecular dynamics simulations : Models flexibility of the thiazol-2-ylmethyl group and its impact on target binding .
Q. How is toxicity evaluated during preclinical development?
- In vitro cytotoxicity : Screen against HEK-293 or HepG2 cells to assess baseline safety.
- Metabolic stability : Use liver microsomes to predict clearance rates, noting fluorine’s resistance to oxidative metabolism .
- Safety pharmacology : Evaluate CNS penetration (e.g., blood-brain barrier assays) given the amine’s potential neuroactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
